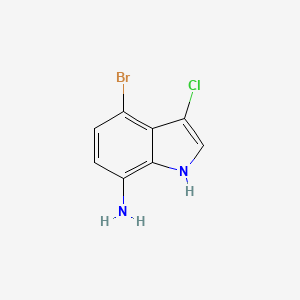

4-Bromo-3-chloro-1H-indol-7-amine

Description

Significance of Indole (B1671886) Scaffold in Advanced Chemical Systems

The indole nucleus is a ubiquitous motif found in numerous natural products, pharmaceuticals, and advanced materials. researchgate.netacs.org In medicinal chemistry, the indole scaffold is a key pharmacophore in a multitude of approved drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comchemijournal.com This therapeutic versatility stems from the ability of the indole ring to mimic the structure of endogenous molecules, such as the amino acid tryptophan, and to engage in various non-covalent interactions with biological targets like enzymes and receptors. researchgate.netresearchgate.netchemrxiv.org

Beyond the realm of medicine, indole derivatives are integral components in the field of materials science. Their inherent fluorescence and electron-rich nature make them suitable for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and other optoelectronic devices. researchgate.net The tunability of their electronic properties through substitution allows for the fine-tuning of their absorption and emission characteristics to meet specific application requirements. chemrxiv.org

Overview of Halogenated and Aminated Indoles in Synthetic Chemistry

The introduction of halogen atoms and amino groups onto the indole scaffold significantly broadens its synthetic utility and biological relevance. Halogenated indoles serve as versatile intermediates in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile construction of more complex molecular architectures. nih.gov The position and nature of the halogen substituent can profoundly influence the reactivity of the indole ring, directing further functionalization to specific sites. google.combldpharm.com

Aminated indoles, particularly those with an amino group on the benzene (B151609) portion of the ring system, are of significant interest due to their prevalence in biologically active molecules. acs.org The synthesis of these compounds often presents a challenge in controlling regioselectivity. acs.org The development of novel synthetic methodologies to access specific isomers of aminated indoles is an active area of research, with techniques like the Catellani reaction and retro-Diels-Alder strategies offering innovative solutions. acs.org

Structural and Electronic Considerations for Poly-substituted Indoles

The properties of a polysubstituted indole are a direct consequence of the interplay between the electronic and steric effects of its various substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the indole ring can significantly alter its electron density, thereby influencing its reactivity towards electrophiles and nucleophiles. mdpi.com For instance, an EWG at the C3 position can render this site less susceptible to electrophilic attack, a common reaction pathway for the parent indole. researchgate.net

The steric hindrance imposed by bulky substituents can also dictate the regioselectivity of reactions and influence the conformational preferences of the molecule. In the context of drug design, the spatial arrangement of substituents is critical for achieving optimal binding to a biological target. chemrxiv.org Computational studies and advanced spectroscopic techniques, such as multi-dimensional NMR and X-ray crystallography, are invaluable tools for elucidating the precise three-dimensional structure and electronic landscape of polysubstituted indoles. researchgate.netcymitquimica.commyskinrecipes.com

Contextualization of 4-Bromo-3-chloro-1H-indol-7-amine within Current Research Landscape

This compound is a polysubstituted indole that embodies the chemical features discussed above. Its structure incorporates two different halogen atoms (bromine and chlorine) and an amino group, making it a potentially valuable building block in both medicinal chemistry and materials science. mdpi.com The bromine atom at the C4 position and the chlorine atom at the C3 position can serve as handles for further synthetic transformations, allowing for the introduction of additional functional groups through various cross-coupling reactions. The amino group at the C7 position introduces a site for potential hydrogen bonding and can be a key pharmacophoric element in the design of new therapeutic agents.

While specific research dedicated to this compound is not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds and synthetic intermediates. For instance, related bromo- and chloro-substituted indoles and indazoles have been investigated for their potential as kinase inhibitors and for other therapeutic applications. researchgate.netchemrxiv.org The unique substitution pattern of this compound suggests that it could be a valuable scaffold for the development of novel compounds with tailored biological activities or material properties. Further investigation into the synthesis, reactivity, and biological evaluation of this compound is warranted to fully explore its potential.

A plausible synthetic approach to this molecule could involve the initial construction of a substituted benzene ring followed by the formation of the pyrrole (B145914) ring, a common strategy in indole synthesis. For example, starting from a suitably substituted aniline (B41778) derivative, a Fischer indole synthesis or a related cyclization reaction could be employed. The introduction of the halogen atoms could be achieved through electrophilic halogenation, with the regioselectivity being influenced by the existing substituents on the ring. The synthesis of the isomeric compound, 7-bromo-4-chloro-1H-indazol-3-amine, has been reported, starting from 2,6-dichlorobenzonitrile, involving a regioselective bromination followed by cyclization with hydrazine. chemrxiv.orgnih.gov A similar strategy, with appropriate modifications to the starting materials and reaction conditions, could potentially be adapted for the synthesis of this compound.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-3-chloro-1H-indol-7-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClN2/c9-4-1-2-6(11)8-7(4)5(10)3-12-8/h1-3,12H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEDNSWPHYDCCCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=CNC2=C1N)Cl)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579127 | |

| Record name | 4-Bromo-3-chloro-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.50 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

782438-30-6 | |

| Record name | 4-Bromo-3-chloro-1H-indol-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 3 Chloro 1h Indol 7 Amine and Its Precursors

Retrosynthetic Analysis for 4-Bromo-3-chloro-1H-indol-7-amine

A retrosynthetic analysis of this compound reveals key strategic disconnections and precursors essential for its synthesis.

Strategic Disconnections and Key Synthetic Precursors

The primary disconnection in the retrosynthesis of this compound involves the indole (B1671886) ring itself. This leads to several potential starting materials. One common strategy involves disconnecting the C2-C3 bond and the N1-C7a bond, which points towards substituted anilines and a two-carbon synthon.

A plausible retrosynthetic pathway for a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, which shares a similar substitution pattern, starts from the readily available and inexpensive 2,6-dichlorobenzonitrile. semanticscholar.orgresearchgate.netchemrxiv.orgresearchgate.netmdpi.com This suggests that a substituted benzonitrile (B105546) could be a viable precursor for the target indole as well.

Another key disconnection can be made at the C4-Br and C3-Cl bonds, suggesting a later-stage halogenation of a 7-aminoindole precursor. However, direct halogenation of the indole nucleus can be challenging due to the high reactivity of the indole ring, often leading to a mixture of products. mdpi.comresearchgate.netrsc.org

Regiochemical Control in Halogenation and Amination Steps

Achieving the desired regiochemistry is a critical aspect of synthesizing this compound. The substitution pattern on the starting materials and the choice of reagents and reaction conditions play a pivotal role in directing the halogenation and amination steps.

Direct amination of an indole ring, particularly at the C7 position, can be challenging. However, methods for the regioselective C2-amination of indoles have been developed using iodine as a promoter. rsc.org While not directly applicable to C7-amination, this demonstrates that regioselective amination is achievable with the right methodology.

Direct Synthesis Approaches

Several classical and modern indole syntheses can be adapted for the preparation of polysubstituted indoles like this compound.

Fischer Indole Synthesis and Modifications for Polysubstituted Indoles

The Fischer indole synthesis is a widely used and versatile method for preparing substituted indoles. thermofisher.comwikipedia.org It involves the acid-catalyzed reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone. wikipedia.org The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a mdpi.commdpi.com-sigmatropic rearrangement to form the indole. wikipedia.org

The scope of the Fischer indole synthesis is broad, and it can be used to synthesize a variety of polysubstituted indoles. mdpi.com For instance, unsymmetrical ketones can yield two regioisomeric 2,3-disubstituted indoles, with the selectivity depending on the reaction conditions. thermofisher.com Tandem hydroformylation-Fischer indolization protocols have also been developed for the synthesis of 2,3-disubstituted indoles from olefins and hydrazines. rsc.org

Modifications to the classical Fischer indole synthesis, such as the Buchwald modification which utilizes a palladium-catalyzed cross-coupling of aryl bromides and hydrazones, have further expanded its utility. wikipedia.org

Bartoli Indole Synthesis and Scope with Halogenated Anilines

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles, a class of compounds that are often difficult to access via traditional methods. researchgate.netwikipedia.orgrsc.org The reaction involves the treatment of an ortho-substituted nitroarene with a vinyl Grignard reagent. wikipedia.orgsynarchive.com

The presence of a bulky ortho-substituent on the nitroarene is often crucial for the success of the reaction, as it facilitates the key mdpi.commdpi.com-sigmatropic rearrangement. wikipedia.org The Bartoli synthesis is highly flexible and can be extended to heteroaromatic nitro derivatives. researchgate.netrsc.org A modification by Dobbs utilizes an ortho-bromine as a directing group, which can be subsequently removed, further enhancing the scope of the reaction. wikipedia.org This makes the Bartoli synthesis a particularly attractive approach for preparing indoles with substitution patterns similar to the target molecule.

Reductive Cyclization of Nitrobenzene Derivatives as Precursors

The reductive cyclization of nitroaromatic compounds offers another important route to indoles. nih.govsci-hub.sersc.org This method typically involves the reduction of a nitro group to a nitroso or nitrene intermediate, which then undergoes an intramolecular cyclization.

For example, the palladium-catalyzed reductive cyclization of 2-nitrostyrenes can be used to synthesize functionalized indoles under relatively mild conditions, allowing for broad functional group compatibility. nih.gov Similarly, the reductive cyclization of 1-halo-2-nitrobenzene with alkynes, catalyzed by a palladium complex, provides an efficient one-pot synthesis of 2-substituted indoles. researchgate.net The use of phenyl formate (B1220265) as a carbon monoxide surrogate has also been explored in the palladium-catalyzed reductive cyclization of β-nitrostyrenes. mdpi.com

Stepwise Functionalization Strategies

The construction of this compound is not typically achieved through direct halogenation of a simple 7-aminoindole precursor due to the inherent reactivity patterns of the indole nucleus. The C3 position is the most nucleophilic site, followed by C2, C5, and C7, with the C4 and C6 positions being the least reactive towards electrophiles. rsc.org Therefore, a stepwise approach involving the strategic use of directing groups is essential to install substituents at the less favored positions like C4.

The introduction of a bromine atom at the C4-position of an indole is a significant synthetic challenge. Direct electrophilic bromination of an indole typically yields a mixture of products, with substitution occurring at more electron-rich positions. To overcome this, methods involving directing groups have been developed to achieve site-specificity. rsc.orgresearchgate.net These strategies rely on temporarily installing a functional group, often at the C3 or N1 position, which can coordinate to a metal catalyst and direct the electrophilic halogenating agent to the desired C4-H bond. rsc.orgresearchgate.netresearchgate.netnih.gov

N-Bromosuccinimide (NBS) is a widely utilized reagent for the bromination of aromatic compounds, including indoles, due to its ease of handling and milder reactivity compared to molecular bromine (Br₂). nih.govwikipedia.orgmissouri.edu In the context of directed C4-bromination, NBS is frequently employed as the bromine source in palladium-catalyzed reactions. The optimization of reaction conditions is crucial for achieving high yield and selectivity. This includes the choice of catalyst, directing group, solvent, and temperature. For instance, a unified strategy for C4-halogenation employs a transient directing group in conjunction with NBS. acs.org

Research has demonstrated that electron-rich aromatic compounds can be effectively brominated using NBS, with the solvent sometimes influencing the regioselectivity. wikipedia.orgmissouri.edu For challenging C4-brominations, the reaction is typically catalyzed by a transition metal, and the conditions are optimized to favor the formation of a specific palladacycle intermediate that facilitates the C-H activation at the C4 position. acs.org

| Directing Group Strategy | Brominating Reagent | Catalyst / Additive | Solvent | Temp. (°C) | Outcome | Reference |

| Transient Directing Group (2-Amino-4-nitrobenzoic acid) on Indole-3-carbaldehyde | NBS | Pd(OAc)₂ / TFA | Chlorobenzene | 50 | Selective C4-Bromination | acs.org |

| Pivaloyl group at C3 | N/A (Used for arylation, principle applicable) | Pd(OAc)₂ or Cu(OAc)₂ | Dioxane / Toluene | 100-140 | Directs functionalization to C4/C5 | researchgate.netnih.gov |

| N-silyl gramine | N/A (Used for lithiation) | n-BuLi / TMEDA | THF | -78 | Directed C4-lithiation for subsequent trapping | rsc.org |

Achieving site-specificity for bromination at the C4-position hinges almost exclusively on the use of directing groups. rsc.orgresearchgate.net The underlying principle involves the formation of a stable, cyclic intermediate that brings the C4-H bond into close proximity with the metal catalyst center.

Mechanism of Directed C4-Functionalization:

Coordination: A directing group (DG), such as a formyl, pivaloyl, or a transiently formed imine on the C3-position of the indole, coordinates to a transition metal catalyst, typically palladium(II). rsc.orgresearchgate.netacs.org

Cyclometalation: This coordination facilitates an intramolecular C-H activation step, where the metal center selectively breaks the C4-H bond to form a stable five- or six-membered cyclometalated intermediate (a palladacycle). The formation of this specific ring size is sterically and electronically favored over activation at other positions like C2 or C5.

Oxidative Addition/Reductive Elimination: The halogenating agent, such as NBS, then interacts with the metallacycle. The precise mechanism can vary, but it culminates in the cleavage of the carbon-metal bond and the formation of the new carbon-bromine bond at the C4 position, regenerating the catalyst.

This strategy effectively overrides the intrinsic electronic preferences of the indole ring, allowing for functionalization at the otherwise unreactive C4 position. The choice of directing group and catalyst system is critical for controlling the regioselectivity between the C4, C5, and C7 positions. researchgate.netnih.govacs.org

Following the challenging C4-bromination, the introduction of a chlorine atom at the C3-position is comparatively straightforward. The C3 position of the indole ring is the most electron-rich and sterically accessible site, making it highly susceptible to electrophilic attack, provided it is unsubstituted. nih.gov An electrophilic chlorinating agent will readily react at this site.

A variety of reagents can be used for the electrophilic chlorination of indoles. N-Chlorosuccinimide (NCS) is a common and effective choice, analogous to NBS for bromination. It is a solid, easy to handle, and provides a source of electrophilic chlorine. Other reagents include sulfuryl chloride (SO₂Cl₂) and molecular chlorine (Cl₂), though these can be more aggressive and may require more stringent control of reaction conditions to avoid side reactions.

A patent describes the C4-chlorination of N-protected indole-3-carbaldehydes using NCS and a palladium catalyst with a transient directing group. google.com For a substrate already substituted at C4, such as a 4-bromoindole, direct chlorination with a reagent like NCS would be expected to proceed selectively at the vacant and highly activated C3 position under mild conditions, likely without the need for a catalyst. researchgate.net

| Reagent | Typical Conditions | Comments | Reference |

| N-Chlorosuccinimide (NCS) | Inert solvent (e.g., CH₂Cl₂, THF, CH₃CN), often at room temperature or below. | Mild, selective for the most nucleophilic site. Commonly used. | acs.orggoogle.com |

| Sulfuryl Chloride (SO₂Cl₂) | Inert solvent, often at low temperatures. | Can also lead to sulfonation as a side reaction. | |

| Chlorine (Cl₂) | Gaseous reagent bubbled through an inert solvent at low temperature. | Highly reactive, can lead to over-chlorination. | |

| Trichloroisocyanuric Acid (TCCA) | Inert solvent (e.g., CH₂Cl₂). | A stable, solid source of electrophilic chlorine. |

The pronounced preference for electrophilic substitution at the C3-position of the indole nucleus is a direct consequence of the stereoelectronic properties of the heterocyclic system. This regioselectivity is governed by the relative stability of the cationic intermediate (also known as a Wheland intermediate or sigma complex) formed upon electrophilic attack.

When an electrophile (E⁺), such as a chloronium ion (Cl⁺), attacks the indole ring, two primary pathways are considered: attack at C3 or attack at C2.

Attack at C3: The attack of Cl⁺ at the C3 position results in a cationic intermediate where the positive charge is located at the C2 position. This cation is significantly stabilized by resonance. The lone pair of electrons on the adjacent nitrogen atom can delocalize to neutralize the charge on C2, forming a resonance structure that preserves the aromaticity of the fused benzene (B151609) ring. This participation of the nitrogen lone pair is a powerful stabilizing effect.

Attack at C2: Attack at the C2 position places the positive charge on the C3 atom. To delocalize this charge using the nitrogen lone pair, the aromaticity of the benzene ring must be disrupted, which is an energetically unfavorable process.

Therefore, the transition state leading to the C3-substituted product is of much lower energy than that leading to the C2-substituted product, making C3-chlorination the overwhelmingly favored kinetic and thermodynamic pathway. nih.govpsu.edu Studies on the mechanism of indole chlorination suggest the reaction can proceed through intermediates like N-chloroindole which then rearranges to the 3-chloroindole product. psu.eduacs.org

Amination at C7-position

The introduction of an amino group at the C7 position of the 4-bromo-3-chloroindole core is a critical transformation. This requires methods that can operate with high regioselectivity in the presence of multiple reactive sites, including other halogenated positions (C3 and C4) and the indole nitrogen. Three principal strategies are considered for this purpose.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Activated Halogenated Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing amines onto aromatic rings. The reaction proceeds via an addition-elimination mechanism, which is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, typically a halide. In the context of a 4-bromo-3-chloroindole precursor, the existing halogens (bromo and chloro) act as electron-withdrawing groups, which can activate a third halogen at the C7 position towards nucleophilic attack.

For an SNAr reaction to be effective at C7, the precursor must possess a good leaving group at this position, with fluoride (B91410) being particularly effective due to its high electronegativity which enhances the electrophilicity of the ipso-carbon. The general mechanism involves the attack of a nucleophile (e.g., ammonia, an amine, or a protected amine equivalent) on the C7 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by the resonance-delocalizing ability of the aromatic system and the inductive effects of the electron-withdrawing substituents. Subsequent elimination of the leaving group restores the aromaticity and yields the C7-aminated product. semanticscholar.org

| Precursor (at C7) | Activating Groups | Aminating Reagent | Product |

| 7-Fluoro | 4-Bromo, 3-Chloro | Ammonia (NH₃) | This compound |

| 7-Fluoro | 4-Bromo, 3-Chloro | Benzylamide | N-Benzyl-4-bromo-3-chloro-1H-indol-7-amine |

| 7-Chloro | 4-Bromo, 3-Chloro | Sodium Azide (NaN₃) | 7-Azido-4-bromo-3-chloro-1H-indole |

| 7-Nitro | 4-Bromo, 3-Chloro | Hydrazine (N₂H₄) | This compound |

While direct SNAr on haloindoles can be challenging, the presence of multiple halogens enhances the feasibility of this pathway. The choice of the aminating agent and reaction conditions is critical to control selectivity and avoid side reactions, such as amination at other positions or reactions involving the indole N-H.

Palladium-Catalyzed C-N Bond Formation (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination has become one of the most robust and versatile methods for forming carbon-nitrogen bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the synthesis of aryl amines from aryl halides or pseudohalides and a wide range of amine coupling partners. wikipedia.orgorganic-chemistry.org Its application is particularly relevant for the synthesis of this compound from a precursor such as 4-bromo-3-chloro-7-iodo-1H-indole.

The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. wikipedia.org The success of the reaction heavily depends on the choice of ligand, base, and solvent.

| Component | Examples | Purpose/Comment |

| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂, [Pd(IPr*)(cin)Cl] | Source of the active Pd(0) catalyst. Precatalysts can offer enhanced stability and activity. rsc.orgresearchgate.net |

| Ligand | XPhos, tBu-XPhos, DPPF, BINAP | Bulky, electron-rich phosphines stabilize the palladium center and promote key steps in the catalytic cycle. wikipedia.org |

| Base | NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃ | Essential for deprotonating the amine to facilitate its coordination to the palladium complex. nih.gov |

| Amine Source | Primary/secondary amines, Ammonia, LiN(SiMe₃)₂ | A wide range of amines can be used. Ammonia equivalents are employed for the synthesis of primary anilines. organic-chemistry.org |

| Solvent | Toluene, Dioxane, THF | Aprotic solvents are typically used to prevent side reactions. acsgcipr.org |

This methodology has been successfully applied to unprotected haloindoles and other N-H containing heterocycles like 7-azaindoles, demonstrating its utility for complex substrates. nih.govmit.edu The reaction can be tuned to be highly selective for C-N bond formation at the C7 position, even in the presence of other halogens, by choosing a precursor with a more reactive leaving group at C7 (I > Br > Cl).

Directed Ortho Metalation (DoM) Coupled with Electrophilic Amination

Directed ortho metalation (DoM) is a powerful regioselective strategy for functionalizing aromatic rings. wikipedia.orgorganic-chemistry.org The method relies on a directing metalation group (DMG), typically a heteroatom-containing functional group, which coordinates to an organolithium reagent (like n-BuLi or s-BuLi) and directs deprotonation to the adjacent ortho position. wikipedia.org For indoles, the nitrogen atom can be derivatized with a suitable DMG, such as an amide (e.g., pivaloyl, -CONR₂) or carbamate, to direct metalation specifically to the C7 position. nih.govnih.gov

A key challenge in indole DoM is the inherent acidity of the C2 proton. A common strategy to achieve C7 selectivity involves a one-pot, two-step metalation sequence: the C2 position is first metalated and then protected with a removable group, typically a trialkylsilyl group (e.g., -SiMe₃). Subsequent metalation with a stronger base (like s-BuLi in the presence of TMEDA) occurs selectively at the C7 position. The resulting C7-lithiated indole can then be treated with an electrophilic aminating agent to install the amine functionality. nih.gov

| Step | Reagent Type | Examples | Function |

| Protection/DMG | N-Acyl Groups | Pivaloyl chloride, Diethylcarbamoyl chloride | Acts as a Directed Metalation Group (DMG). nih.govnih.gov |

| C2-Blocking | Silyl (B83357) Halides | Trimethylsilyl chloride (TMSCl) | Temporarily protects the acidic C2 position. nih.gov |

| Metalation | Organolithium Bases | n-Butyllithium, sec-Butyllithium/TMEDA | Deprotonates the C7 position, guided by the DMG. nih.gov |

| Electrophilic Amination | O-substituted hydroxylamines, Azides | O-Methoxyhydroxylamine, Diphenylphosphinoyl azide, Trimethylsilyl azide | Reacts with the aryllithium to form a C-N bond. wikipedia.orgdntb.gov.uanih.gov |

After the C-N bond is formed, the directing group on the nitrogen and the silyl group at C2 can be removed under appropriate conditions to yield the final this compound. This method offers excellent regiocontrol but requires a multi-step sequence involving protection and deprotection.

Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly integral to the design of synthetic routes, particularly in the pharmaceutical industry. Key considerations include minimizing waste, using less hazardous chemicals, and improving energy efficiency.

Solvent Selection and Solvent-Free Methodologies

Solvents are a major contributor to chemical waste. unibo.it Traditional solvents used in cross-coupling reactions, such as toluene, dioxane, and DMF, are often toxic and difficult to dispose of. unibo.it Research into greener alternatives is a major focus. For palladium-catalyzed reactions, including the Buchwald-Hartwig amination, more sustainable solvents are being explored.

Solvent-free, or neat, reaction conditions represent an ideal green chemistry scenario, as they eliminate solvent waste entirely. rsc.org Several studies have shown that Buchwald-Hartwig aminations can be performed solvent-free, sometimes at room temperature, using highly active catalyst systems. rsc.orgacs.org These methods not only reduce waste but can also lead to faster reaction times and simpler work-up procedures.

| Solvent Class | Conventional Examples | Green Alternatives | Key Advantages of Green Alternatives |

| Ethers | THF, 1,4-Dioxane | 2-Methyl-THF (2-MeTHF), Cyclopentyl methyl ether (CPME) | Derived from renewable sources, higher boiling points, easier separation from water. acs.org |

| Aprotic Polar | DMF, NMP, DMAc | Dimethyl carbonate (DMC), Propylene carbonate (PC) | Lower toxicity, biodegradable. acs.org |

| Hydrocarbons | Toluene, Xylene | p-Cymene, Limonene | Bio-based, derived from citrus or wood. acs.org |

| Aqueous | N/A | Water (with surfactants/co-solvents) | Non-toxic, non-flammable, inexpensive. Often allows for easy catalyst recycling. acsgcipr.orgrsc.org |

| Solvent-Free | N/A | Neat/Melt conditions | Eliminates solvent waste, can increase reaction rates. acs.org |

Catalyst Development for Enhanced Efficiency and Selectivity

Catalyst design is central to improving the sustainability of synthetic methods. For palladium-catalyzed C-N bond formation, development has progressed through several "generations" of ligands, each offering improvements in activity, stability, and substrate scope. wikipedia.orgnih.gov

Modern catalysts aim for:

High Turnover Numbers (TON) and Frequencies (TOF): This allows for lower catalyst loadings, reducing the cost and environmental impact of the precious metal. nih.gov

Broad Substrate Scope: Catalysts that are active for a wide range of substrates, including less reactive aryl chlorides and challenging heterocyclic systems, reduce the need for substrate-specific optimization. researchgate.net

Mild Reaction Conditions: Catalysts that operate at lower temperatures and with weaker bases are more energy-efficient and generate less waste.

Recyclability: Developing heterogeneous or recoverable homogeneous catalysts is a key goal. acs.orgnih.gov Catalysts supported on polymers like chitosan (B1678972) or designed for phase-separable systems (e.g., aqueous or fluorous phases) can be removed from the reaction mixture and reused, which is crucial for industrial-scale processes. nih.govresearchgate.net

| Catalyst Generation | Ligand Type | Key Features |

| First Generation | Monodentate Aryl Phosphines (e.g., P(o-tolyl)₃) | Effective for secondary amines and aryl bromides; limited scope. wikipedia.org |

| Second Generation | Bidentate Phosphines (e.g., BINAP, DPPF) | Improved rates and yields; extended scope to primary amines. wikipedia.org |

| Third Generation | Bulky, Electron-Rich Alkylphosphines (e.g., P(tBu)₃) | High activity for aryl chlorides; use of weaker bases possible. nih.gov |

| Fourth Generation | Biaryl Phosphines (e.g., XPhos, RuPhos) | Very broad scope, including heteroaromatic substrates and N-H heterocycles; low catalyst loadings. nih.govnih.gov |

| Modern/NHC-based | N-Heterocyclic Carbenes (NHCs) (e.g., IPr*, SIPr) | High stability and activity, often enabling room temperature and solvent-free reactions. rsc.orgresearchgate.netacs.org |

| Sustainable/Recyclable | Supported Catalysts (e.g., on polymers, nanoparticles) | Designed for easy separation and reuse, improving process sustainability. nih.govresearchgate.net |

The ongoing development of metal-free C-H amination protocols also represents a significant leap in catalyst innovation, potentially circumventing the need for transition metals altogether. organic-chemistry.org By focusing on these green chemistry principles, the synthesis of complex molecules like this compound can be made more efficient, cost-effective, and environmentally responsible.

Scale-Up Synthesis and Process Development

The transition from a laboratory-scale synthesis to a large-scale industrial process for the production of this compound involves a multi-faceted approach focused on ensuring safety, efficiency, cost-effectiveness, and consistent product quality. This section outlines the key considerations and hypothetical process development stages for the scale-up of this complex heterocyclic compound.

Process Development and Optimization

A crucial step in scaling up the synthesis is the optimization of the synthetic route. A plausible route to this compound would likely involve the initial synthesis of a suitable precursor, such as 4-bromo-3-chloro-7-nitro-1H-indole, followed by the reduction of the nitro group to an amine.

The synthesis of the nitro-indole precursor on a large scale would necessitate a thorough investigation of reaction parameters to maximize yield and minimize impurities. Key areas of focus would include:

Raw Material Sourcing and Purity: Sourcing high-quality, cost-effective starting materials is paramount for an economically viable process. The purity of these materials can significantly impact the reaction outcome and the impurity profile of the final product.

Solvent Selection: The choice of solvent is critical and is based on factors such as reaction performance, safety (flashpoint, toxicity), environmental impact, and ease of recovery and recycling.

Reaction Concentration: Operating at higher concentrations is generally preferred on a large scale to improve throughput and reduce solvent waste. However, this can also lead to issues with heat transfer, mixing, and potential side reactions.

Temperature and Pressure Control: Precise control over reaction temperature and pressure is essential for ensuring consistent product quality and process safety. Exothermic or endothermic reactions require robust heating and cooling systems.

Reagent Stoichiometry and Addition Rate: Optimizing the molar ratios of reactants and controlling the rate of addition can significantly impact selectivity and yield, while also managing reaction exotherms.

Work-up and Isolation Procedures: Developing efficient and scalable work-up and isolation procedures is critical for obtaining a high-purity product. This may involve extraction, crystallization, or filtration techniques that are amenable to large-scale equipment.

Reduction of the Nitro Precursor

The reduction of the nitro group in 4-bromo-3-chloro-7-nitro-1H-indole to the corresponding amine is a key transformation. Several reduction methods are available, and the choice for a large-scale process would be guided by factors such as cost, safety, and selectivity.

Commonly used reducing agents for nitro groups on an industrial scale include:

Catalytic Hydrogenation: This is often the preferred method for large-scale reductions due to its high efficiency and the generation of water as the only byproduct. The choice of catalyst (e.g., palladium on carbon, platinum on carbon, Raney nickel) and reaction conditions (hydrogen pressure, temperature, solvent) would need to be carefully optimized.

Metal/Acid Reductions: Reagents such as iron, tin, or zinc in the presence of an acid (e.g., hydrochloric acid, acetic acid) are also effective. However, these methods generate stoichiometric amounts of metal waste, which can pose environmental and disposal challenges.

Transfer Hydrogenation: This method uses a hydrogen donor, such as formic acid or ammonium (B1175870) formate, in the presence of a catalyst. It can be a safer alternative to using high-pressure hydrogen gas.

Hypothetical Scale-Up Data for the Reduction of 4-Bromo-3-chloro-7-nitro-1H-indole

The following table presents hypothetical data for the process optimization of the reduction step on a pilot plant scale.

| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) | Optimized Pilot Scale (1 kg) |

| Starting Material | 4-Bromo-3-chloro-7-nitro-1H-indole | 4-Bromo-3-chloro-7-nitro-1H-indole | 4-Bromo-3-chloro-7-nitro-1H-indole |

| Reducing Agent | SnCl₂·2H₂O | Fe / HCl | H₂ (gas) |

| Catalyst | - | - | 5% Pd/C |

| Solvent | Ethanol | Ethanol / Water | Ethyl Acetate |

| Temperature | 78 °C | 80-90 °C | 40-50 °C |

| Pressure | Atmospheric | Atmospheric | 50 psi |

| Reaction Time | 4 hours | 8 hours | 6 hours |

| Work-up | Extraction with Ethyl Acetate | Filtration, Extraction | Filtration, Solvent Wash |

| Yield | 85% | 75% | 92% |

| Purity (HPLC) | 95% | 90% | >98% |

Challenges in Process Development

Scaling up the synthesis of a complex molecule like this compound is not without its challenges. Potential issues that would need to be addressed during process development include:

Impurity Profile: The formation of byproducts and impurities can be more pronounced on a larger scale. A thorough understanding of the impurity profile and the development of effective purification methods are essential.

Heat Transfer: Exothermic reactions can be difficult to control in large reactors, potentially leading to runaway reactions. Efficient heat exchange systems are crucial for maintaining process safety and consistency.

Mixing: Achieving efficient mixing in large vessels can be challenging and can affect reaction rates and selectivity.

Material Handling: The safe handling of large quantities of flammable solvents, corrosive acids, and potentially hazardous reagents is a primary concern.

Crystallization and Polymorphism: The crystalline form of the final product can affect its physical properties, such as solubility and bioavailability. Controlling the crystallization process to consistently produce the desired polymorph is a critical aspect of process development.

Detailed Research Findings from Analogous Systems

While specific research on the scale-up of this compound is limited, studies on the process development of other substituted indoles provide valuable insights. For instance, research on the kilogram-scale synthesis of other functionalized indoles often highlights the importance of moving from expensive and hazardous reagents used in laboratory-scale syntheses to more economical and safer alternatives for industrial production. The use of flow chemistry is also an emerging trend in the scale-up of fine chemical synthesis, offering advantages in terms of heat and mass transfer, safety, and process control.

The following table summarizes findings from the development of a hypothetical large-scale synthesis, drawing parallels from published methodologies for similar compounds.

| Development Stage | Key Finding | Implication for Scale-Up |

| Route Scouting | A convergent synthesis is more efficient than a linear approach. | Reduces the number of sequential steps, potentially increasing overall yield and reducing processing time. |

| Precursor Synthesis Optimization | Use of N-bromosuccinimide (NBS) for bromination offers better regioselectivity over elemental bromine. | Improved control over the formation of the desired isomer, reducing the need for extensive purification. |

| Reduction Step Optimization | Catalytic hydrogenation provides higher purity and a more environmentally friendly process compared to metal/acid reductions. | Minimizes waste generation and simplifies product isolation. |

| Purification | Recrystallization from a mixed solvent system (e.g., ethanol/water) is effective for removing key impurities. | Provides a robust and scalable method for achieving high product purity. |

| Process Safety Analysis | The reduction of the nitro group is a highly exothermic step. | Requires careful control of reagent addition and efficient cooling to prevent thermal runaway. |

Advanced Spectroscopic Characterization of 4 Bromo 3 Chloro 1h Indol 7 Amine

Vibrational Spectroscopy

Raman Spectroscopy for Molecular Vibrations

Until research on the synthesis and characterization of 4-Bromo-3-chloro-1H-indol-7-amine is published, a detailed spectroscopic analysis remains unavailable.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-resolution mass spectrometry (HRMS) is critical for unambiguously determining the elemental formula of a compound by measuring its mass with very high precision. For this compound, the expected exact mass can be calculated based on the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, ³⁵Cl, and ⁷⁹Br).

While specific experimental HRMS data for this compound is not publicly available, the theoretical monoisotopic mass can be calculated. The presence of bromine and chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum, with the relative intensities of the isotopic peaks corresponding to the natural abundance of ³⁵Cl/³⁷Cl and ⁷⁹Br/⁸¹Br isotopes. This distinctive pattern is a key signature for confirming the presence of these halogens in the molecule. In a study on related substituted indoles, HRMS was successfully used to confirm their elemental composition. nih.gov

Table 1: Theoretical Isotopic Masses for this compound

| Isotope Combination | Theoretical m/z |

| C₈H₆⁷⁹Br³⁵ClN₂ | Value not available |

| C₈H₆⁸¹Br³⁵ClN₂ | Value not available |

| C₈H₆⁷⁹Br³⁷ClN₂ | Value not available |

| C₈H₆⁸¹Br³⁷ClN₂ | Value not available |

| Note: Specific measured values are not available in the public domain. |

In addition to determining the molecular weight, mass spectrometry can be used to confirm the structure of a molecule by analyzing its fragmentation pattern. Upon ionization in the mass spectrometer, the molecular ion can undergo characteristic fragmentation, breaking at weaker bonds to form smaller, stable ions.

For this compound, the fragmentation would likely involve the cleavage of the C-Br and C-Cl bonds, as well as potential cleavages within the indole (B1671886) ring structure. The fragmentation of amines is often dominated by alpha-cleavage. libretexts.org The analysis of these fragment ions helps to piece together the molecular structure. For instance, the loss of a bromine radical followed by a chlorine radical, or vice versa, would produce significant fragment peaks. The stability of the indole ring suggests that fragments retaining this core structure would be prominent. libretexts.org The study of fragmentation patterns is a standard method for the structural confirmation of newly synthesized compounds.

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) and the intensity of the absorption are characteristic of the molecule's electronic structure and degree of conjugation.

The UV-Vis spectrum of this compound is expected to be influenced by the indole chromophore and the electronic effects of its substituents. The indole ring system typically exhibits two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ bands. nih.gov The positions and intensities of these bands are sensitive to substitution on the ring. nih.govacs.org

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) |

| ¹Lₐ | Data not available | Data not available |

| ¹Lₑ | Data not available | Data not available |

| Note: Specific experimental data is not publicly available. Values are dependent on solvent and specific electronic effects. |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated, which can be mathematically transformed into a model of the electron density and, consequently, the precise atomic positions.

For this compound, a successful single-crystal X-ray diffraction analysis would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles. This would confirm the connectivity of the atoms and the substitution pattern on the indole ring. Furthermore, it would reveal the planarity of the indole system and the orientation of the substituents relative to the ring.

The crystal packing, which describes how the molecules are arranged in the crystal lattice, would also be elucidated. This would provide insights into intermolecular interactions, such as hydrogen bonding involving the amine and indole N-H groups, as well as potential halogen bonding or π-π stacking interactions. nih.govmdpi.com Such interactions are crucial in understanding the solid-state properties of the material. While crystal structures of several substituted indoles have been reported, specific crystallographic data for this compound is not currently in the public domain. nih.govmdpi.comgrowingscience.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Not determined |

| Space Group | Not determined |

| a (Å) | Not determined |

| b (Å) | Not determined |

| c (Å) | Not determined |

| α (°) | Not determined |

| β (°) | Not determined |

| γ (°) | Not determined |

| Volume (ų) | Not determined |

| Z | Not determined |

| Note: No experimental crystal structure has been reported. |

Mechanistic Investigations of Reactivity and Transformation Pathways

Reactivity of the Bromo and Chloro Substituents

The carbon-halogen bonds at positions C3 and C4 are key sites for synthetic modification. The relative reactivity of the C-Br versus the C-Cl bond is a critical factor in designing selective transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. In dihalogenated substrates, selective reaction at one site over the other is often achievable. The reactivity of aryl halides in these reactions generally follows the order: I > Br > OTf > Cl. nih.govwhiterose.ac.uk Consequently, for 4-Bromo-3-chloro-1H-indol-7-amine, the carbon-bromine bond at the C4 position is expected to be significantly more reactive than the carbon-chlorine bond at the C3 position in typical palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organohalide. It is anticipated that the Suzuki-Miyaura coupling of this compound with an arylboronic acid would selectively occur at the C4-bromo position under standard conditions, leaving the C3-chloro position intact for subsequent transformations. nih.govrsc.orglibretexts.org The reaction would proceed via the established catalytic cycle of oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the 4-aryl-3-chloro-1H-indol-7-amine.

Heck Reaction: The Heck reaction couples the organohalide with an alkene. wikipedia.orglibretexts.orgorganic-chemistry.org Similar to the Suzuki-Miyaura reaction, selective coupling at the more reactive C4-bromo position is expected. nih.gov This would allow for the introduction of a vinyl group at the C4 position.

Sonogashira Coupling: This reaction forges a bond between a terminal alkyne and an organohalide. acs.orgnih.govwikipedia.org The higher reactivity of the C-Br bond would again direct the initial coupling to the C4 position, enabling the synthesis of 4-alkynyl-3-chloro-1H-indol-7-amine. researchgate.netresearchgate.net

The table below illustrates the expected selectivity in these reactions based on analogous systems.

| Reaction | Reagent | Expected Major Product | Rationale for Selectivity |

| Suzuki-Miyaura | Ar-B(OH)₂, Pd catalyst, Base | 4-Aryl-3-chloro-1H-indol-7-amine | C-Br bond is more reactive towards oxidative addition than C-Cl. rsc.org |

| Heck | Alkene, Pd catalyst, Base | 4-Alkenyl-3-chloro-1H-indol-7-amine | Preferential oxidative addition at the C-Br bond. nih.gov |

| Sonogashira | Terminal alkyne, Pd/Cu catalyst, Base | 4-Alkynyl-3-chloro-1H-indol-7-amine | Greater reactivity of aryl bromides over aryl chlorides. wikipedia.org |

This table is based on established principles of cross-coupling reactivity, as specific data for this compound is not available.

Direct nucleophilic aromatic substitution (SNAr) on the indole (B1671886) ring is generally difficult due to its electron-rich nature. rsc.org However, the presence of electron-withdrawing groups can facilitate such reactions. In the case of this compound, the electronic effect is complex. The amino group is strongly electron-donating, which would disfavor SNAr at the C4 position. The reactivity at the C3 position is influenced by its location on the pyrrole (B145914) ring. Nucleophilic substitution at the C3 position of indoles is known but often requires specific activation. rsc.org Nucleophilic substitution at the C2 position of indoles can be achieved with certain substrates, such as 1-methoxyindole (B1630564) derivatives. nii.ac.jp Given these factors, nucleophilic displacement of either the bromo or chloro substituent on this compound via a traditional SNAr mechanism is expected to be challenging and would likely require harsh conditions or specific catalytic activation.

Reactivity of the Amino Group

The 7-amino group behaves as a typical aromatic amine, providing a versatile site for various chemical modifications.

The primary amino group at the C7 position can be readily acylated with acyl chlorides or anhydrides to form amides, or with sulfonyl chlorides to form sulfonamides. nih.gov These reactions are standard transformations for aromatic amines. For instance, reaction with acetyl chloride in the presence of a base would yield N-(4-Bromo-3-chloro-1H-indol-7-yl)acetamide. Similarly, reaction with p-toluenesulfonyl chloride would produce the corresponding sulfonamide. nih.gov Iridium-catalyzed C-H amidation at the C7 position of N-pivaloylindoles has also been reported as a method to form the C7-N bond. acs.orgibs.re.kr

| Reaction | Reagent | Product Type |

| Amidation | Acetyl chloride, Base | N-(4-Bromo-3-chloro-1H-indol-7-yl)acetamide |

| Sulfonamidation | p-Toluenesulfonyl chloride, Base | N-(4-Bromo-3-chloro-1H-indol-7-yl)-4-methylbenzenesulfonamide |

This table presents expected products from standard reactions of aromatic amines.

Primary aromatic amines, such as this compound, readily condense with aldehydes and ketones to form Schiff bases or imines. wikipedia.orgresearchgate.netnih.gov The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. researchgate.net For example, reacting the title compound with benzaldehyde (B42025) in a suitable solvent would yield the corresponding N-benzylidene-4-bromo-3-chloro-1H-indol-7-amine. These imine derivatives can serve as intermediates for further synthetic transformations. Schiff bases derived from indole-3-carboxaldehyde (B46971) and amino acids have been synthesized and characterized. nih.gov

The 7-amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.orgnumberanalytics.combyjus.com This reaction forms a diazonium salt, specifically 4-bromo-3-chloro-1H-indol-7-diazonium salt. Aryl diazonium salts are highly valuable synthetic intermediates that can be converted into a wide array of functional groups. researchgate.net

Sandmeyer Reaction: The diazonium salt can be transformed into various substituents using copper(I) salts. wikipedia.orgbyjus.comorganic-chemistry.orgnih.gov

Treatment with CuCl or CuBr would replace the diazonium group with a chloro or bromo substituent, respectively.

Reaction with CuCN would introduce a cyano group, yielding 4-bromo-3-chloro-1H-indole-7-carbonitrile.

Other Transformations:

Reaction with potassium iodide would yield 4-bromo-3-chloro-7-iodo-1H-indole.

Heating the diazonium salt in water would produce the corresponding 7-hydroxyindole (B18039) derivative (a phenol (B47542) analogue).

Reaction with HBF₄ followed by heating (the Balz-Schiemann reaction) could be used to introduce a fluorine atom.

The table below summarizes potential transformations of the diazonium salt intermediate.

| Reaction Name | Reagent(s) | Product Functional Group at C7 |

| Sandmeyer (Chlorination) | NaNO₂, HCl; then CuCl | Chloro |

| Sandmeyer (Bromination) | NaNO₂, HBr; then CuBr | Bromo |

| Sandmeyer (Cyanation) | NaNO₂, H⁺; then CuCN | Cyano |

| Iodination | NaNO₂, H⁺; then KI | Iodo |

| Hydroxylation | NaNO₂, H⁺; then H₂O, Heat | Hydroxyl |

| Fluorination (Balz-Schiemann) | NaNO₂, HBF₄; then Heat | Fluoro |

This table outlines classic transformations of aryl diazonium salts, which are expected to be applicable to the diazonium salt of this compound.

Reactivity at the Indole Nitrogen (N1-H)

The reactivity of the N-H bond in indoles is a well-established area of organic synthesis, providing a versatile handle for introducing a wide array of functional groups.

N-Alkylation and N-Acylation Reactions

Generally, the indole nitrogen can be readily alkylated or acylated under basic conditions. The nitrogen anion, formed by deprotonation with a suitable base, acts as a nucleophile, attacking an alkyl or acyl halide. For a hypothetical N-alkylation or N-acylation of this compound, the reaction would likely proceed as depicted in the general scheme below. However, no specific examples or conditions for this particular compound have been reported.

A recent study on the chemoselective N-acylation of various indoles utilized thioesters as the acyl source in the presence of cesium carbonate, yielding N-acylated indoles in moderate to excellent yields. beilstein-journals.org This method's applicability to this compound, however, remains to be experimentally verified.

Protecting Group Strategies for N-H Indoles

Commonly used protecting groups for the indole nitrogen include sulfonyl derivatives (e.g., tosyl, mesyl), carbamates (e.g., Boc, Cbz), and simple alkyl groups (e.g., benzyl, methyl). An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of others, which is particularly useful in the synthesis of complex molecules. organic-chemistry.org The selection of an appropriate protecting group for this compound would require experimental evaluation to ensure compatibility with the existing functional groups.

Regioselectivity and Chemoselectivity Studies

The presence of multiple reactive sites in this compound—namely the indole nitrogen, the amino group at C7, and the potential for reactions at other positions on the indole ring—makes the study of regioselectivity and chemoselectivity paramount.

Investigation of Reaction Pathways and Competing Reactions

In any reaction involving this compound, several competing reaction pathways could exist. For instance, in an acylation reaction, both the indole nitrogen and the exocyclic amino group at C7 could potentially be acylated. The outcome of such a reaction would be highly dependent on the reaction conditions, including the nature of the acylating agent, the base used, the solvent, and the temperature.

A plausible pathway for the formation of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, involved a regioselective cyclization where the inductive effect of an ortho bromine atom was suggested to play a role in directing the intramolecular SNAr reaction. chemrxiv.org While this is an indazole and not an indole, it highlights the importance of substituent effects in directing reaction pathways.

Influence of Steric and Electronic Factors on Reactivity

The reactivity of this compound would be governed by a combination of steric and electronic factors. The bromine at C4 and the chlorine at C3 are electron-withdrawing groups, which would decrease the electron density of the indole ring and influence the acidity of the N-H bond. The amino group at C7, being an electron-donating group, would have an opposing effect.

The steric hindrance imposed by the substituents, particularly the chloro group at the adjacent C3 position, could influence the accessibility of the indole nitrogen to incoming reagents. This could play a significant role in directing the regioselectivity of reactions.

Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

A thorough review of available scientific literature and computational chemistry databases reveals a significant gap in the theoretical and computational modeling of the chemical compound this compound. Despite the importance of computational methods in modern chemical research for predicting molecular properties and reactivity, no specific studies detailing its electronic structure, spectroscopic characteristics, or intramolecular interactions have been published.

Computational techniques such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis are powerful tools for gaining insights into the fundamental nature of chemical compounds. DFT calculations are routinely employed to determine optimized molecular geometries, conformational preferences, and electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity. Furthermore, DFT can simulate vibrational spectra (infrared and Raman) and predict Nuclear Magnetic Resonance (NMR) chemical shifts, aiding in the structural elucidation of novel compounds. NBO analysis complements these studies by providing a detailed picture of electron delocalization, hyperconjugative interactions, and intramolecular charge transfer, which govern molecular stability and behavior.

However, for this compound, the scientific community has yet to report findings from such computational investigations. The absence of this data means that key theoretical parameters remain unknown. These include:

Optimized Molecular Geometry and Conformational Landscape: The precise three-dimensional arrangement of atoms and the relative energies of different spatial orientations (conformers) have not been computationally determined.

Electronic Properties: There is no available data on the HOMO-LUMO energy gap, which is a critical indicator of chemical reactivity and electronic transitions, nor are there any Molecular Electrostatic Potential (MEP) maps to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Vibrational Frequencies: The characteristic vibrational modes of the molecule, which correspond to the absorption peaks in its infrared and Raman spectra, have not been calculated.

NMR Chemical Shifts: Theoretical predictions of 1H and 13C NMR chemical shifts, often calculated using the Gauge-Including Atomic Orbital (GIAO) method, are not available to correlate with potential experimental data.

Intramolecular Interactions: An NBO analysis to quantify charge transfer and stabilizing hyperconjugative interactions within the molecule has not been performed.

While research exists on related indole and indazole structures, a direct computational and theoretical examination of this compound is conspicuously absent from the current body of scientific literature. This presents an open opportunity for future research to characterize this compound and contribute to the broader understanding of substituted indole derivatives.

Computational Chemistry and Theoretical Modeling of 4 Bromo 3 Chloro 1h Indol 7 Amine

Natural Bond Orbital (NBO) Analysis

Delocalization Energies and Molecular Stability

The stability of an aromatic system like the indole (B1671886) nucleus in 4-bromo-3-chloro-1H-indol-7-amine is significantly influenced by the delocalization of its π-electrons. Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying this stability. Delocalization energy, often evaluated through concepts like aromatic stabilization energy (ASE), provides insight into the molecule's thermodynamic stability.

Reactivity Descriptors and Fukui Functions

Fukui functions are powerful tools in conceptual DFT for predicting the reactivity of different sites within a molecule. wikipedia.orghackernoon.comresearchgate.net These functions quantify the change in electron density at a specific point in a molecule when an electron is added or removed, thereby identifying the most likely sites for nucleophilic and electrophilic attack. wikipedia.org

For this compound, the Fukui functions would be calculated to map out its chemical reactivity. The function f(r) is defined as the derivative of the electron density with respect to the number of electrons at a constant external potential. wikipedia.org In practice, condensed Fukui functions are often used to determine the reactivity of individual atoms.

Sites for Nucleophilic Attack (Electrophilic Sites): These are regions of the molecule that are most susceptible to attack by a nucleophile. The condensed Fukui function for nucleophilic attack (f+) is calculated from the electron densities of the neutral and anionic states. A higher value of f+ on an atom indicates a more favorable site for nucleophilic attack. For this compound, it is anticipated that the carbon atoms attached to the electronegative bromine and chlorine atoms would be potential electrophilic sites.

Sites for Electrophilic Attack (Nucleophilic Sites): These are the regions most likely to be attacked by an electrophile. The condensed Fukui function for electrophilic attack (f-) is determined from the electron densities of the neutral and cationic states. A higher value of f- suggests a more reactive site for electrophilic attack. The indole ring is inherently electron-rich and prone to electrophilic substitution. acs.org The amino group at the 7-position is a strong activating group, and its electron-donating nature would significantly enhance the nucleophilicity of the benzene (B151609) ring, particularly at the ortho and para positions relative to the amino group. The pyrrole (B145914) ring, especially the C2 and C3 positions, is also a common site for electrophilic attack in indoles. chemijournal.com Studies on other indole derivatives have shown that the nucleophilic Fukui index can be a strong indicator of the site with the highest reactivity. acs.org

A detailed computational analysis would provide specific values for the Fukui functions at each atomic center, offering a quantitative prediction of the molecule's regioselectivity in chemical reactions.

Global reactivity descriptors, such as chemical hardness (η), softness (S), and the electrophilicity index (ω), provide a general measure of a molecule's reactivity. These parameters are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness and Softness: Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the difference between the ionization potential (I) and the electron affinity (A), which can be approximated by the HOMO and LUMO energies (η ≈ (ELUMO - EHOMO)/2). A large HOMO-LUMO gap corresponds to a hard molecule, indicating high stability and low reactivity. Chemical softness (S) is the reciprocal of hardness (S = 1/η) and signifies a molecule's polarizability and higher reactivity.

Electrophilicity Index: The electrophilicity index (ω), introduced by Parr, measures the ability of a species to accept electrons. It is defined as ω = μ2/(2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO)/2). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

For this compound, the presence of electron-donating (amino) and electron-withdrawing (halogens) groups would influence the HOMO and LUMO energy levels. A comprehensive DFT study would be required to calculate these values and the resulting global reactivity descriptors.

Table 1: Conceptual DFT Reactivity Descriptors (Illustrative for a Generic Substituted Indole)

| Descriptor | Formula | Significance |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1/η | Measure of polarizability and reactivity. |

| Electronegativity (χ) | χ ≈ -(EHOMO + ELUMO)/2 | Tendency to attract electrons. |

| Electronic Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO)/2 | Escaping tendency of electrons. |

| Electrophilicity Index (ω) | ω = μ2/(2η) | Capacity to accept electrons. |

Molecular Dynamics (MD) Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system, providing insights into its conformational flexibility and dynamics. For a molecule like this compound, MD simulations can explore the potential energy surface and identify stable conformations.

The primary source of conformational flexibility in this molecule would be the rotation around the C-N bond of the amino group at the 7-position. MD simulations can track the torsional angles and interactions of the amino group with the rest of the molecule and with its environment (e.g., solvent molecules). This analysis can reveal the preferred orientation of the amino group and any intramolecular hydrogen bonding that might occur. While the indole core itself is rigid, the substituents can exhibit some degree of movement, which can be crucial for its interaction with biological targets.

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. arxiv.org Organic molecules with extended π-conjugated systems and significant charge asymmetry often exhibit NLO properties. The indole nucleus, being a π-rich system, is a promising scaffold for NLO materials. nih.govresearchgate.net The NLO response can be enhanced by substituting the indole ring with electron-donating and electron-withdrawing groups, which creates a push-pull electronic effect and increases the molecule's hyperpolarizability. nih.govrsc.org

The NLO properties of a molecule are characterized by its hyperpolarizabilities. The first hyperpolarizability (β) and second hyperpolarizability (γ) are tensor quantities that describe the second and third-order NLO responses, respectively. Computational quantum chemistry methods, such as Time-Dependent DFT (TD-DFT), are widely used to calculate these properties.

For this compound, the combination of the electron-donating amino group and the electron-withdrawing halogen atoms could potentially lead to a significant NLO response. The amino group acts as a strong electron donor, pushing electron density into the π-system, while the halogens withdraw electron density. This intramolecular charge transfer is a key factor for high hyperpolarizability values.

Studies on other substituted indoles have demonstrated a strong correlation between the nature of the substituents and the magnitude of the NLO response. researchgate.netrsc.org For instance, research on 3-substituted ethenyl indoles has shown that compounds with strong electron-attracting substituents exhibit large NLO properties. rsc.org Similarly, a computational study of Indole-7-carboxyaldehyde indicated good NLO behavior due to a high dipole moment and hyperpolarizability. arxiv.orgresearchgate.net

Table 2: Calculated NLO Properties for a Representative Substituted Indole (Illustrative)

| Property | Symbol | Significance |

| Dipole Moment | µ | Measure of charge separation. |

| Average Polarizability | Linear response to an electric field. | |

| First Hyperpolarizability | β | Second-order NLO response. |

| Second Hyperpolarizability | γ | Third-order NLO response. |

A theoretical investigation of this compound would provide quantitative values for its hyperpolarizabilities, allowing for an assessment of its potential as an NLO material.

Structure-NLO Property Correlations

The nonlinear optical (NLO) response of a molecule is intrinsically linked to its electronic structure, which is dictated by the spatial arrangement of its atoms and the nature of its chemical bonds. In this compound, the interplay between the electron-donating amino group (-NH2) at the 7-position and the electron-withdrawing halogen atoms (bromo and chloro) at the 4 and 3-positions, respectively, on the indole core is expected to be a key determinant of its NLO properties. Theoretical modeling allows for a quantitative exploration of these structure-property relationships.

Computational studies, typically employing Density Functional Theory (DFT), are instrumental in calculating the key parameters that govern NLO activity: the dipole moment (μ), the linear polarizability (α), and, most importantly, the first hyperpolarizability (β). These calculations can elucidate how the specific substitution pattern of this compound gives rise to a significant NLO response.

The presence of both electron-donating and electron-withdrawing groups on the aromatic indole ring system can create a significant intramolecular charge transfer (ICT) network. This ICT is a primary mechanism for generating large NLO responses. The amino group acts as a potent electron donor, pushing electron density into the π-conjugated system of the indole ring. Conversely, the electronegative bromine and chlorine atoms pull electron density away from the ring. This push-pull effect across the molecular framework enhances the asymmetry of the electron distribution, which is a critical factor for a non-zero first hyperpolarizability (β).

The magnitude of the first hyperpolarizability is highly sensitive to the nature and position of the substituents. It is anticipated that the specific regio-isomerism of the bromo and chloro substituents in this compound plays a crucial role. Different isomers would exhibit varying degrees of ICT and, consequently, different β values. Theoretical models can systematically probe these differences, offering insights that would be challenging to obtain through purely experimental means.

Furthermore, computational models can explore the effect of the solvent environment on the NLO properties of this compound. The polarity of the solvent can influence the ground and excited state dipole moments, thereby modulating the ICT character and the resulting NLO response.

While specific experimental data on the NLO properties of this compound is not widely available, theoretical calculations for analogous molecular systems suggest that compounds with similar push-pull architectures often exhibit significant NLO activity. mdpi.comacs.org For instance, studies on other substituted aromatic and heterocyclic compounds have demonstrated that the strategic placement of donor and acceptor groups can lead to β values that are orders of magnitude larger than those of reference materials like urea (B33335). acs.org The investigation of third-order NLO properties, such as the nonlinear refractive index and absorption coefficient, in similar organic materials has also been a subject of research. metall-mater-eng.comresearchgate.netnih.gov

The table below presents hypothetical, yet representative, computational data for this compound, calculated at a typical level of theory (e.g., B3LYP/6-311++G(d,p)) to illustrate the expected outcomes of such a study.

| Parameter | Calculated Value (a.u.) | Calculated Value (esu) |

| Dipole Moment (μ) | Value | Value x 2.54 x 10⁻¹⁸ |

| Mean Polarizability (α) | Value | Value x 0.1482 x 10⁻²⁴ |

| First Hyperpolarizability (β_total) | Value | Value x 8.6393 x 10⁻³³ |

Note: The table above is illustrative. Actual values would be derived from specific quantum chemical calculations which are not available in the public domain for this specific compound.

Derivatization and Structure Activity Relationship Sar Studies

Synthesis of Analogues via Modification of the Bromo and Chloro Positions

The halogen substituents at the C4 and C3 positions are prime targets for modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions are workhorses in modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The introduction of aryl and heteroaryl groups at the C4 position can be effectively achieved via the Suzuki-Miyaura coupling reaction. nih.govacs.org This reaction typically involves the coupling of the bromo-substituted indole (B1671886) with a wide range of commercially available boronic acids or their esters in the presence of a palladium catalyst and a base. The reactivity of the C-Br bond is generally higher than that of the C-Cl bond, allowing for selective functionalization at the C4 position.

Table 1: Potential Suzuki-Miyaura Coupling Reactions of 4-Bromo-3-chloro-1H-indol-7-amine

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Potential Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 3-Chloro-4-phenyl-1H-indol-7-amine |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 3-Chloro-4-(4-methoxyphenyl)-1H-indol-7-amine |

| 3 | Pyridine-3-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 3-Chloro-4-(pyridin-3-yl)-1H-indol-7-amine |

| 4 | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 3-Chloro-4-(thiophen-2-yl)-1H-indol-7-amine. nih.gov |

This table presents hypothetical reactions based on established Suzuki-Miyaura coupling methodologies for similar bromo-substituted indoles and indazoles.

For the introduction of alkenyl groups, the Heck coupling reaction would be a suitable method. This reaction couples the bromoindole with an alkene in the presence of a palladium catalyst and a base. To introduce alkyl groups, one could consider the Sonogashira coupling with a terminal alkyne, followed by hydrogenation of the resulting alkyne to an alkane. wikipedia.orgorganic-chemistry.org The Sonogashira reaction itself provides access to alkynyl-substituted indoles, which are also of interest for SAR studies.

Table 2: Potential Heck and Sonogashira Coupling Reactions

| Entry | Coupling Partner | Reaction Type | Catalyst | Potential Product |

| 1 | Styrene | Heck | Pd(OAc)₂/P(o-tol)₃ | 3-Chloro-4-styryl-1H-indol-7-amine |

| 2 | Ethyl acrylate | Heck | Pd(OAc)₂ | Ethyl (E)-3-(3-chloro-7-amino-1H-indol-4-yl)acrylate |

| 3 | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂/CuI | 3-Chloro-4-(phenylethynyl)-1H-indol-7-amine. nih.govresearchgate.net |

| 4 | Trimethylsilylacetylene | Sonogashira | PdCl₂(PPh₃)₂/CuI | 3-Chloro-4-((trimethylsilyl)ethynyl)-1H-indol-7-amine |

This table illustrates potential derivatizations based on well-established Heck and Sonogashira coupling protocols.

Synthesis of Analogues via Modification of the Amino Group

The amino group at the C7 position is a versatile handle for a variety of derivatizations, including acylation, sulfonylation, and the formation of ureas and fused heterocyclic systems.

The synthesis of amide and sulfonamide derivatives can be readily achieved by reacting the 7-amino group with the corresponding acyl chlorides or sulfonyl chlorides in the presence of a base. The formation of urea (B33335) derivatives can be accomplished by reacting the amine with an isocyanate or by using a phosgene (B1210022) equivalent. nih.govbeilstein-journals.orgppublishing.org These modifications can significantly alter the hydrogen bonding capabilities and lipophilicity of the molecule.

Table 3: Potential Derivatization of the 7-Amino Group

| Entry | Reagent | Derivative Type | Potential Product |

| 1 | Acetyl chloride | Amide | N-(4-Bromo-3-chloro-1H-indol-7-yl)acetamide |

| 2 | Benzoyl chloride | Amide | N-(4-Bromo-3-chloro-1H-indol-7-yl)benzamide |

| 3 | Methanesulfonyl chloride | Sulfonamide | N-(4-Bromo-3-chloro-1H-indol-7-yl)methanesulfonamide |

| 4 | Phenyl isocyanate | Urea | 1-(4-Bromo-3-chloro-1H-indol-7-yl)-3-phenylurea. asianpubs.org |

This table outlines plausible synthetic transformations of the 7-amino group based on standard organic chemistry reactions.